molecular formula C9H9Cl2NO B13473023 3-(2,6-dichlorophenoxy)azetidine

3-(2,6-dichlorophenoxy)azetidine

Cat. No.: B13473023
M. Wt: 218.08 g/mol
InChI Key: DYWGXPZTHZTSEH-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorophenoxy)azetidine is a heterocyclic organic compound that features a four-membered azetidine ring substituted with a 2,6-dichlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-dichlorophenoxy)azetidine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,6-dichlorophenol with azetidine derivatives. For example, the reaction of 2,6-dichlorophenol with azetidine-2-carboxylic acid in the presence of a dehydrating agent like thionyl chloride can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dichlorophenoxy)azetidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce various substituted azetidine derivatives .

Scientific Research Applications

3-(2,6-Dichlorophenoxy)azetidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,6-dichlorophenoxy)azetidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,6-Dichlorophenoxy)azetidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H9Cl2NO

Molecular Weight

218.08 g/mol

IUPAC Name

3-(2,6-dichlorophenoxy)azetidine

InChI

InChI=1S/C9H9Cl2NO/c10-7-2-1-3-8(11)9(7)13-6-4-12-5-6/h1-3,6,12H,4-5H2

InChI Key

DYWGXPZTHZTSEH-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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